molecular formula C18H20ClN3O3S2 B2369320 N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-27-0

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2369320
CAS No.: 851410-27-0
M. Wt: 425.95
InChI Key: ZALXNGRJZMRTEB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O3S2 and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl group and the methoxyethyl side chain are particularly noteworthy as they may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thieno[3,2-d]pyrimidine : This step includes the cyclization of appropriate precursors.
  • Introduction of Substituents : The 4-chlorophenyl and methoxyethyl groups are introduced through electrophilic substitution reactions.
  • Final Acetylation : The final product is obtained through acetylation of the thioamide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with some derivatives displaying IC50 values as low as 1.21 µM against urease inhibition .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have been reported to inhibit AChE effectively, which is crucial for the treatment of neurodegenerative diseases .

Case Studies and Experimental Data

  • In vitro Studies : Various derivatives were tested for their biological activity in vitro against cancer cell lines and bacterial strains. For example:
    • Compounds derived from thieno[3,2-d]pyrimidine cores showed promising results in inhibiting cancer cell growth with GI50 values significantly lower than standard treatments .
  • Docking Studies : Molecular docking studies have elucidated the interaction mechanisms between these compounds and target enzymes or receptors. These studies suggest that the thieno[3,2-d]pyrimidine scaffold provides a favorable binding conformation for target interactions .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Values (µM)Reference
AntibacterialSalmonella typhi1.21
Bacillus subtilisModerate
AChE InhibitionHuman AChE0.63
Urease InhibitionUrease1.13

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c1-11-9-14-16(27-11)17(24)22(7-8-25-2)18(21-14)26-10-15(23)20-13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXNGRJZMRTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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